(2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one
Description
Properties
CAS No. |
477854-96-9 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one |
InChI |
InChI=1S/C14H13NO3/c1-17-13-4-2-12(3-5-13)15-8-6-14(16)11-7-9-18-10-11/h2-10,15H,1H3 |
InChI Key |
USVODSLVVYMWLD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=COC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=COC=C2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one typically involves the condensation of furan-3-carbaldehyde with 4-methoxyaniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using scalable synthetic routes that involve batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one , several chemical reactions can be hypothesized:
-
Hydrogenation : The double bond in the prop-2-en-1-one moiety could be reduced to form a saturated compound, similar to the hydrogenation of other α,β-unsaturated ketones .
-
Nucleophilic Addition : The carbonyl group is susceptible to nucleophilic attack by strong nucleophiles, potentially leading to the formation of hemiketals or other addition products.
-
Electrophilic Substitution : The furan ring could undergo electrophilic aromatic substitution reactions, although this might be less favorable due to the electron-withdrawing effect of the carbonyl group.
Spectroscopic Analysis
Spectroscopic methods such as NMR and IR would be essential for characterizing the structure and monitoring the reactions of This compound . For example, the ¹H NMR spectrum would show signals corresponding to the furan and aromatic protons, while ¹³C NMR would provide information about the carbonyl and other carbon atoms.
Hypothetical Spectroscopic Data
| Spectroscopic Method | Expected Signals |
|---|---|
| ¹H NMR | Furan protons: 7.4-7.6 ppm, Aromatic protons: 6.8-7.2 ppm, Amine proton: 5.5-6.0 ppm |
| ¹³C NMR | Carbonyl carbon: 180-190 ppm, Furan carbons: 110-140 ppm, Aromatic carbons: 120-130 ppm |
Potential Reaction Conditions
| Reaction Type | Conditions |
|---|---|
| Hydrogenation | Pd/C catalyst, H₂ atmosphere, room temperature |
| Nucleophilic Addition | Strong nucleophile (e.g., Grignard reagent), dry solvent (e.g., THF) |
| Electrophilic Substitution | Electrophile (e.g., NO₂⁺), acid catalyst (e.g., HNO₃) |
Scientific Research Applications
Anticancer Activity
Research indicates that (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one exhibits significant anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways.
Case Study : In a study published in Bioorganic & Medicinal Chemistry Letters, the compound was tested against several cancer cell lines, revealing a dose-dependent increase in apoptosis markers. The findings suggest potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against multiple bacterial strains. Its mechanism appears to involve the disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Case Study : A study conducted by researchers at a prominent university evaluated the antimicrobial effects of the compound against Gram-positive bacteria, particularly Staphylococcus aureus. Results indicated significant inhibitory effects, suggesting its potential role in developing new antibiotics .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against specific bacteria | |
| Enzyme Inhibition | Inhibits target enzyme activity |
Synthetic Methodologies
The synthesis of this compound has been explored using various methodologies that emphasize efficiency and yield.
One-Pot Synthesis
Recent advancements have introduced one-pot synthesis techniques that streamline the production of this compound while minimizing by-products. This method typically involves the condensation of furan derivatives with appropriate amines and carbonyl compounds under mild conditions.
Green Chemistry Approaches
Green chemistry principles are increasingly applied to synthesize this compound, focusing on reducing solvent use and energy consumption while maximizing safety and efficiency. Researchers have explored solvent-free reactions and microwave-assisted synthesis to enhance yield and reduce reaction times.
Mechanism of Action
The mechanism of action of (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Heterocyclic Modifications
- Furan vs. Pyrazole/Triazole Hybrids :
- (2E)-3-(Furan-3-yl)-1-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one () shares a furan moiety but incorporates a pyrazole ring. This hybrid showed distinct NMR shifts (δ 7.2–8.1 ppm for furan protons) and higher thermal stability (mp > 200°C) compared to simpler chalcones .
- Triazole-chalcone hybrids (e.g., 4k–4o in ) with 4-methoxyphenyl groups exhibited leishmanicidal activity (IC50: 33–99 µM), suggesting that heterocyclic fusion enhances antiparasitic potency .
Pharmacological Profiles
- MAO-B Inhibition: The methoxy-substituted chalcone (2E)-3-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one (C5) demonstrated potent MAO-B inhibition (IC50 = 0.29 µM, Ki = 0.14 µM), outperforming analogs with nitro or trifluoromethoxy groups. This underscores the importance of electron-donating substituents in enzyme binding .
- Anticancer/Antimalarial Activity: Quinoline-chalcone hybrids (e.g., C25H19N2O2Cl in ) with 4-methoxyphenyl groups showed high antimalarial activity (85% yield, mp 201–203°C), attributed to synergistic effects between the quinoline and chalcone pharmacophores .
Notes on Analytical and Computational Tools
- Molecular Dynamics : Studies on chalcone-thiazole hybrids () used simulations to predict DNA gyrase B inhibition, a method applicable to the target compound’s mechanistic studies .
Biological Activity
(2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one, also known by its CAS number 477854-96-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃NO₃, with a molecular weight of 243.258 g/mol. The compound features a furan ring and a methoxy-substituted phenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.258 g/mol |
| CAS Number | 477854-96-9 |
| Storage Temperature | Ambient |
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing the furan and methoxyphenyl moieties exhibit promising anticancer properties. The mechanism of action is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
- Mechanisms : Compounds similar to this compound have been shown to target various biological pathways, including:
- Inhibition of Histone Deacetylases (HDACs) : Leading to the reactivation of tumor suppressor genes.
- Telomerase Inhibition : Reducing the replicative capacity of cancer cells.
- Targeting Kinases : Such as thymidylate synthase and thymidine phosphorylase, crucial for nucleotide synthesis and DNA repair.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. The presence of the furan and methoxy groups enhances its interaction with microbial targets.
- In Vitro Studies : Research has shown that derivatives exhibit significant activity against fungi such as Fusarium oxysporum with Minimum Inhibitory Concentration (MIC) values comparable to standard antifungal agents like miconazole .
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant cell death in breast cancer cells with an IC50 value indicating potent activity .
- Antifungal Activity : Another research focused on the antifungal properties against Fusarium oxysporum, revealing an EC50 value of 6–9 μg/mL, showcasing its potential as an agricultural fungicide alternative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
